Product packaging for 1-(3,5-dinitrobenzoyl)-4-methylpiperazine(Cat. No.:)

1-(3,5-dinitrobenzoyl)-4-methylpiperazine

Cat. No.: B4779198
M. Wt: 294.26 g/mol
InChI Key: QJXVCACSGJSKAR-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrobenzoyl)-4-methylpiperazine is a synthetic piperazine derivative designed for research and development applications. Piperazine-based compounds are recognized for their significant versatility and are frequently explored across multiple therapeutic areas due to their diverse biological activities . This compound serves as a crucial building block in medicinal chemistry, particularly for the synthesis of more complex molecules with potential pharmacological properties. Its structure, featuring a 3,5-dinitrobenzoyl group, makes it a valuable intermediate in organic synthesis and drug discovery projects. Researchers utilize this compound primarily as a precursor in the development of novel bioactive agents. Piperazine cores are found in compounds active in therapeutic areas such as antibacterial, antidepressant, antifungal, and antitumour applications . The molecular structure of related 1-aroylpiperazine derivatives allows for specific molecular interactions, such as π–π stacking, which can be critical in crystal engineering and the study of solid-state properties of pharmaceutical materials . Handling and storage of this product must adhere to strict safety protocols. It is supplied as a solid and should be kept in a cool, dark place, sealed in a dry environment, ideally between 2-8°C . This product is labeled with the signal word "Warning" and should be handled with appropriate personal protective equipment . This compound is intended for research purposes solely within a laboratory setting and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4O5 B4779198 1-(3,5-dinitrobenzoyl)-4-methylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dinitrophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5/c1-13-2-4-14(5-3-13)12(17)9-6-10(15(18)19)8-11(7-9)16(20)21/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXVCACSGJSKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Strategies and Methodologies for 1 3,5 Dinitrobenzoyl 4 Methylpiperazine and Its Analogs

Retrosynthetic Analysis and Precursor Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(3,5-dinitrobenzoyl)-4-methylpiperazine, the primary disconnection is at the amide bond, yielding two key precursors: 3,5-dinitrobenzoic acid and 4-methylpiperazine.

Preparation of 3,5-Dinitrobenzoic Acid and its Derivatives

3,5-Dinitrobenzoic acid is a crucial starting material, typically synthesized through the nitration of benzoic acid. This electrophilic aromatic substitution reaction is generally carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. orgsyn.orgchemicalbook.com The reaction conditions, including temperature and reaction time, are critical for achieving high yields and purity.

The process involves dissolving benzoic acid in concentrated sulfuric acid, followed by the careful, portion-wise addition of fuming nitric acid while maintaining the temperature between 70°C and 90°C. orgsyn.org After the addition is complete, the mixture is allowed to stand, then heated to ensure the completion of the dinitration. The product is subsequently isolated by pouring the reaction mixture into ice water, which causes the 3,5-dinitrobenzoic acid to precipitate. chemicalbook.com The crude product can then be purified by recrystallization, commonly from 50% ethanol, to yield a product with a melting point of 205–207°C. orgsyn.org Yields for this process are typically in the range of 54–70%. orgsyn.orgchemicalbook.comchemicalbook.com

An alternative route involves the nitration of 3-nitrobenzoic acid, which can produce yields of approximately 98%. wikipedia.org For laboratory and industrial-scale production, the direct dinitration of benzoic acid remains a common and effective method.

For subsequent reactions, 3,5-dinitrobenzoic acid is often converted to its more reactive acid chloride derivative, 3,5-dinitrobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. nih.gov

Table 1: Synthesis Methods for 3,5-Dinitrobenzoic Acid

Starting Material Reagents Key Conditions Typical Yield Reference(s)
Benzoic Acid Concentrated H₂SO₄, Fuming HNO₃ 70-90°C during addition, followed by heating 54-70% orgsyn.orgchemicalbook.comchemicalbook.com
3-Nitrobenzoic Acid Nitrating Mixture Not specified ~98% wikipedia.org

Synthesis of 4-Methylpiperazine and Related Amines

4-Methylpiperazine, the other key precursor, can be synthesized through various methods. One common approach involves the methylation of piperazine (B1678402). Another route starts from piperazine hexahydrate and proceeds through steps of methylation, hydrolysis, nitrosation, and reduction to yield 1-amino-4-methylpiperazine, which can then be further modified. chemicalbook.com

A more direct synthesis of related compounds like di(4-methylpiperazin-1-yl)methanone involves dissolving 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent like dichloromethane (B109758), adding a base such as triethylamine, and then slowly adding N-methylpiperazine. google.com The product is then isolated through extraction and purification. google.com

Optimized Reaction Conditions for N-Acylation of Methylpiperazine Derivatives

The core reaction in the synthesis of this compound is the N-acylation of 4-methylpiperazine with a derivative of 3,5-dinitrobenzoic acid. This involves the formation of a robust amide bond.

A preparative method involves the dropwise addition of 1-methylpiperazine (B117243) to a stirred solution of 3,5-dinitrobenzoyl chloride in dichloromethane at 0°C. cam.ac.uk After a short period, the reaction is worked up by dilution with hydrochloric acid, neutralization, and extraction. The final product is purified by recrystallization from hexanes, yielding yellow needles with a reported yield of 60%. cam.ac.uk

Role of Coupling Reagents and Catalysis in Amide Bond Formation (e.g., Carbodiimide-mediated condensations)

While the use of an acid chloride is a direct method for acylation, coupling reagents are frequently employed when starting from the carboxylic acid itself. These reagents activate the carboxylic acid, facilitating its reaction with the amine. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. nih.gov

In a typical carbodiimide-mediated condensation, the carboxylic acid (3,5-dinitrobenzoic acid) is mixed with the coupling reagent (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.govnih.gov A base, such as triethylamine, is also added to the solution. This mixture is heated briefly before the amine (e.g., an N-arylpiperazine) is introduced. The reaction is then stirred, typically overnight at ambient temperature, to completion. nih.gov

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine to form the desired amide and a urea (B33335) byproduct. luxembourg-bio.com

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive(s) Byproduct Key Features Reference(s)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt (1-Hydroxybenzotriazole) Water-soluble urea Good for aqueous media, minimizes racemization nih.govnih.govresearchgate.net
DCC (Dicyclohexylcarbodiimide) HOBt Dicyclohexylurea (DCU) Insoluble byproduct, easy removal by filtration luxembourg-bio.compeptide.com
HATU None required Guanidinium byproduct High efficiency, but potential for side reactions ucl.ac.uk
T3P (n-Propylphosphonic acid anhydride) None required Phosphonic acid derivatives Effective for a wide range of substrates ucl.ac.uk

Solvent Systems, Reaction Kinetics, and Temperature Control

The choice of solvent is critical for the success of amide bond formation. Dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and dichloromethane (DCM) are commonly used due to their ability to dissolve a wide range of reactants. ucl.ac.ukresearchgate.net However, due to toxicity concerns, greener alternatives are being explored. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and dimethyl carbonate (DMC) have been investigated as more sustainable options. researchgate.netnsf.gov Water is also being increasingly studied as a solvent for amide bond formation, particularly with the use of water-compatible coupling systems. nsf.govbohrium.com

Reaction kinetics and temperature control are also crucial. For the reaction between 3,5-dinitrobenzoyl chloride and 1-methylpiperazine, the initial reaction is carried out at 0°C to control the exothermic nature of the acylation. cam.ac.uk For carbodiimide-mediated reactions, an initial heating step can be employed to facilitate the activation of the carboxylic acid, followed by reaction with the amine at ambient temperature. nih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is standard practice to determine the point of completion. nih.gov

Development of Stereoselective Syntheses for Chiral Analogs (if applicable)

While this compound itself is achiral, the synthetic methodologies can be adapted to produce chiral analogs. This is particularly relevant when using substituted piperazines that possess a stereocenter. The development of stereoselective syntheses for such chiral piperazine derivatives is an active area of research.

Asymmetric lithiation-trapping of N-Boc-protected piperazines using a combination of s-butyllithium and a chiral ligand like (+)-sparteine surrogate has been shown to produce chiral piperazine derivatives with good enantioselectivity. beilstein-journals.org These chiral building blocks can then be used in the N-acylation reaction to produce enantiomerically enriched final products.

The synthesis of chiral piperazines can also be achieved through multi-step sequences starting from chiral precursors. For example, a novel chiral piperazine has been synthesized from L-phenylalanine through a sequence involving the formation of a diamine intermediate followed by cyclization. clockss.org Such stereoselective routes are crucial for applications where the biological activity of a compound is dependent on a specific stereoisomer.

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation techniques. These methods are essential for removing unreacted starting materials, by-products, and other impurities from both the final compound and its synthetic intermediates. The choice of a specific purification strategy is dictated by the physicochemical properties of the target molecule, such as its polarity, solubility, and thermal stability. Common procedures involve a combination of aqueous workup, chromatography, and recrystallization to achieve the desired level of purity. cam.ac.ukgoogle.com

For instance, a key advantage in purifying this compound stems from the presence of the basic tertiary amine within the methylpiperazine moiety. This functionality allows for straightforward separation from non-basic impurities through an aqueous acid wash during the workup phase. cam.ac.uk The protonated piperazine derivative becomes water-soluble, enabling the removal of neutral or acidic organic impurities via extraction. Subsequent neutralization of the aqueous layer allows for the recovery of the purified product.

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Chromatographic techniques are indispensable tools for the purification and analysis of this compound and related compounds.

Column Chromatography: This is a fundamental purification method used to separate compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. For the purification of this compound, a crude reaction mixture can be passed through a column of silica gel, eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired product from impurities. cam.ac.uk A simplified version of this technique involves passing the reaction mixture through a thin pad of silica gel to remove polar impurities. cam.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the analysis of purity and for preparative purification. bldpharm.com For analogs such as those containing the N-(3,5-dinitrobenzoyl) moiety, HPLC on chiral stationary phases has been effectively used to separate enantiomers, demonstrating its utility in resolving complex mixtures. This method provides quantitative data on the purity of the final compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative method used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it in a suitable solvent, chemists can determine when the starting materials have been consumed and the product has formed. nih.gov It is also crucial for identifying the optimal solvent system for column chromatography.

Table 1: Application of Chromatographic Methods

Method Application Purpose Reference
Column Chromatography Preparative Purification Isolation of the target compound from reaction by-products and unreacted starting materials. cam.ac.uk
High-Performance Liquid Chromatography (HPLC) Analytical & Preparative Quantifying purity and separating closely related compounds or enantiomers. bldpharm.com

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Tracking the conversion of reactants to products to determine reaction completion. | nih.gov |

Recrystallization and Precipitation Techniques

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds and is frequently the final step to obtain highly pure this compound.

Recrystallization: This method relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. For this compound, recrystallization from hexanes has been reported to yield the product as yellow needles. cam.ac.uk For a structurally similar analog, 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915), a solvent mixture of methanol (B129727) and ethyl acetate (1:1 v/v) was successfully used. nih.govresearchgate.net

Precipitation: Precipitation can be induced by changing the composition of the solvent to reduce the solubility of the target compound. In the context of piperazine derivatives, acid-base chemistry is often exploited. For example, crude piperazine can be dissolved in a solvent like acetone, followed by the addition of an acid (e.g., acetic acid) to selectively precipitate the piperazine as a salt (diacetate), leaving impurities in the solution. google.com This salt can then be collected and neutralized to regenerate the pure piperazine base.

Table 2: Summary of Recrystallization and Precipitation Methods

Technique Method Details Target Compound/Analog Reference
Recrystallization Single solvent (Hexanes) This compound cam.ac.uk
Recrystallization Solvent mixture (Methanol/Ethyl Acetate) 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine nih.govresearchgate.net

| Precipitation | Salt formation (Diacetate salt from acetone) | Piperazine (general) | google.com |

Green Chemistry Approaches in the Synthesis of this compound

While specific literature detailing green chemistry protocols exclusively for this compound is limited, the principles of green chemistry are increasingly being applied to the synthesis of related heterocyclic compounds. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Extrapolating from methodologies for other piperazine and benzopyrazine derivatives, several green strategies could be applied. nih.govfrontiersin.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields in much shorter timeframes compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various piperazine and 1,3,5-triazine (B166579) derivatives, reducing energy consumption and often allowing for the use of less solvent. nih.govmdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, or the application of ultrasound to chemical reactions, represents another energy-efficient method. Ultrasound-assisted synthesis has been used to produce benzopyrazine derivatives in an aqueous medium ("on-water"), which drastically reduces the need for volatile organic solvents. frontiersin.org

Use of Greener Solvents: A core principle of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. The development of synthetic routes in aqueous media is a key goal. frontiersin.org For piperazine synthesis, efforts have been made to move away from environmentally inappropriate solvents where possible. nih.gov

Catalysis: The use of catalysts, such as phase-transfer catalysts, can enhance reaction rates and selectivity under milder conditions. This can reduce energy requirements and minimize the formation of by-products, simplifying purification processes. google.com

Table 3: Potential Green Chemistry Strategies

Strategy Description Potential Benefit Reference
Microwave-Assisted Synthesis Using microwave irradiation as an energy source. Reduced reaction times, increased yields, lower energy consumption. nih.govmdpi.com
Ultrasound-Assisted Synthesis Employing ultrasonic waves to promote the reaction. Energy efficiency, potential for solvent-free or aqueous reactions. frontiersin.org
Aqueous Media Using water as the reaction solvent. Reduces use of volatile organic compounds (VOCs), improves safety. frontiersin.org

| Phase-Transfer Catalysis | Using a catalyst to facilitate the migration of a reactant between phases. | Milder reaction conditions, improved efficiency. | google.com |

Advanced Structural Characterization and Conformational Analysis of 1 3,5 Dinitrobenzoyl 4 Methylpiperazine

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the identity and purity of 1-(3,5-dinitrobenzoyl)-4-methylpiperazine. High-resolution NMR, vibrational spectroscopy (FTIR/Raman), and high-resolution mass spectrometry collectively provide a detailed portrait of the molecule's atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of the molecule. Based on the compound's structure, characteristic chemical shifts are predicted for each unique proton and carbon environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 3,5-dinitrobenzoyl moiety, the aliphatic protons of the piperazine (B1678402) ring, and the protons of the N-methyl group. The electron-withdrawing nature of the two nitro groups significantly deshields the aromatic protons, pushing their signals to the downfield region of the spectrum. The protons on the piperazine ring often exhibit complex splitting patterns due to the ring's conformational rigidity and the potential for restricted rotation around the amide C-N bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, identifying all unique carbon atoms. Key signals include the amide carbonyl carbon, the aromatic carbons (with those bearing nitro groups being significantly shifted), the four distinct methylene (B1212753) carbons of the piperazine ring, and the N-methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic H-4'~9.1 (t)~128
Aromatic H-2', H-6'~9.0 (d)~122
Aromatic C-1'-~138
Aromatic C-3', C-5' (C-NO₂)-~148
Amide C=O-~165
Piperazine -CH₂- (adjacent to C=O)~3.8-4.0 (m)~45-50
Piperazine -CH₂- (adjacent to N-CH₃)~2.4-2.6 (m)~54-56
N-CH₃~2.3 (s)~46

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are employed to identify the characteristic functional groups within the molecule by detecting their unique vibrational frequencies.

The FTIR and Raman spectra of this compound are expected to be dominated by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration from the tertiary amide group. Additionally, two intense bands corresponding to the asymmetric and symmetric stretching modes of the nitro (NO₂) groups are characteristic features. Other significant vibrations include C-H stretching from the aromatic and aliphatic portions of the molecule, C-N stretching from the piperazine ring and amide linkage, and aromatic C=C ring stretching.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-H (Piperazine, Methyl)Stretching3000 - 2850Medium
Amide C=OStretching1680 - 1630Strong
Aromatic C=CStretching1600 - 1450Medium-Weak
Nitro N=OAsymmetric Stretch1550 - 1530Strong
Nitro N=OSymmetric Stretch1360 - 1340Strong
C-NStretching1250 - 1020Medium

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which is crucial for unequivocally validating the molecular formula of the compound. For this compound, the molecular formula is C₁₂H₁₄N₄O₅. cam.ac.uk

HRMS analysis can distinguish the compound's exact mass (294.0964 u) from other combinations of atoms that might have the same nominal mass. This high degree of accuracy confirms the elemental composition and serves as a final check on the compound's identity and purity. cam.ac.uk

X-ray Crystallography and Single-Crystal Diffraction Studies for Absolute Configuration and Conformational Analysis

While the specific crystal structure of this compound was not found in the reviewed literature, extensive crystallographic data for the closely related analog, 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915), provides compelling insight into the expected solid-state structure. nih.govresearchgate.net This analog shares the same 1-(3,5-dinitrobenzoyl)piperazine (B6362606) core, and its analysis reveals key conformational features that are highly likely to be conserved in the title compound.

Single-crystal X-ray diffraction studies of the analogous compound confirm that the piperazine ring adopts a stable chair conformation. nih.gov This is the lowest energy conformation for six-membered rings, minimizing both angular and torsional strain. In this conformation, the substituents at the nitrogen atoms (the 3,5-dinitrobenzoyl group and the methyl group) are expected to occupy equatorial positions to reduce steric hindrance. nih.gov The geometry at the amidic nitrogen atom is found to be planar, while the N-methyl nitrogen atom is pyramidal. nih.govresearchgate.net The degree of deviation from an ideal chair can be quantified by ring-puckering analysis; for the methoxyphenyl analog, a ring-puckering angle of θ = 12.69 (18)° was calculated, indicating a conformation close to an ideal chair form. nih.gov

In the solid state, the packing of molecules is governed by non-covalent intermolecular forces. For the analogous structure, the dominant interaction is π-π stacking. nih.gov These interactions occur between the electron-deficient 3,5-dinitrobenzoyl aromatic rings of adjacent molecules. The crystal packing shows molecules linked into sheets through these π-π stacking interactions, with inter-centroid separations measured at 3.8444 (12) Å and 3.9197 (12) Å. nih.govresearchgate.net This type of interaction is a significant factor in the formation and stability of the crystal lattice. nih.gov

Table 3: Crystallographic Data for the Analogous Compound 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine nih.govresearchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
Piperazine ConformationChair
Dominant Intermolecular Interactionπ-π Stacking
π-π Stacking Inter-centroid Distances (Å)3.8444 (12) and 3.9197 (12)

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

An extensive search of scientific literature and chemical databases did not yield specific studies on the synthesis or Circular Dichroism (CD) spectroscopy of chiral derivatives of this compound. While CD spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules, no publicly available data could be found for derivatives of this particular compound. Research in this area would be necessary to elucidate the relationship between its stereochemistry and its spectroscopic properties.

Conformational Analysis via Dynamic NMR and Computational Methods

The conformational landscape of this compound is primarily dictated by two dynamic processes: the restricted rotation around the amide (C-N) bond and the nitrogen inversion/ring-flipping of the piperazine moiety. These dynamic behaviors can be effectively studied using dynamic NMR spectroscopy and complemented by computational modeling.

Research on analogous N-aroylpiperazine systems has shown that these compounds exist as a mixture of conformers in solution. beilstein-journals.orgnih.gov The partial double bond character of the amide linkage hinders free rotation, leading to distinct rotational isomers (rotamers). Furthermore, the piperazine ring typically adopts a chair conformation, which can undergo inversion. For nitro-substituted benzoylpiperazines, a second conformational process due to the limited change of the piperazine chair conformation has been observed. beilstein-journals.orgnih.gov

While specific dynamic NMR data for this compound is not available, a study on the closely related compound, 1-(4-nitrobenzoyl)piperazine, provides valuable insights into the energetic barriers associated with these conformational changes. beilstein-journals.orgresearchgate.netbeilstein-journals.orgresearchgate.net In that study, two distinct coalescence points were observed in the temperature-dependent ¹H NMR spectra, corresponding to two different dynamic processes. The activation energies (ΔG‡) for these processes were calculated and are presented in the table below.

Dynamic Process Coalescence Temperature (Tc) Activation Energy (ΔG‡)
Process 1 50 °C (323 K) 66.7 kJ/mol
Process 2 67 °C (340 K) 67.1 kJ/mol

Data for the analogous compound 1-(4-nitrobenzoyl)piperazine, measured in DMSO-d₆. researchgate.netresearchgate.net

These two distinct energetic barriers are attributed to the restricted rotation around the amide bond and the piperazine ring inversion. The presence of two coalescence points for nitro derivatives suggests that both processes have sufficiently high energy barriers to be observed on the NMR timescale. beilstein-journals.org

Computational studies on similar piperazine-containing molecules have been employed to calculate the potential energy surface and identify the most stable conformers. nih.gov Such studies for this compound would be invaluable in assigning the observed dynamic processes to specific molecular motions and in providing a more detailed understanding of its conformational preferences. The calculations would typically involve geometry optimization of various possible conformers and transition state searches to determine the energy barriers between them.

The solid-state conformation of a related compound, 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, has been determined by X-ray crystallography to be a chair conformation for the piperazine ring. nih.gov This provides a likely starting point for the conformational possibilities of this compound in solution.

Computational Chemistry and Theoretical Studies on 1 3,5 Dinitrobenzoyl 4 Methylpiperazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density distribution) of many-body systems, such as atoms and molecules. It is a widely used method for calculating properties like molecular energies, shapes, and vibrational frequencies. For 1-(3,5-dinitrobenzoyl)-4-methylpiperazine, DFT calculations would provide a foundational understanding of its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.org A smaller gap suggests the molecule is more reactive.

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The electron-withdrawing 3,5-dinitrobenzoyl group is expected to significantly influence the electron distribution, likely localizing the LUMO on this part of the molecule, making it susceptible to nucleophilic attack. The 4-methylpiperazine moiety, particularly the lone pair on the tertiary amine, would likely contribute significantly to the HOMO, marking it as a potential site for electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

The following data is illustrative to demonstrate the typical output of an FMO analysis. Actual values would need to be determined by specific DFT calculations.

ParameterEnergy (eV)Description
HOMO Energy -6.5Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -2.1Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.4Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a visualization tool that illustrates the charge distribution of a molecule. libretexts.org It is invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netwalisongo.ac.id

For this compound, an EPS map would highlight the electronegative oxygen atoms of the nitro and carbonyl groups as regions of strong negative potential, making them likely sites for hydrogen bonding or interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms on the aromatic ring and the piperazine (B1678402) ring would show positive potential. The strongly electron-withdrawing nature of the two nitro groups would create a significant region of positive potential on the dinitrobenzoyl ring itself, making it susceptible to nucleophilic aromatic substitution reactions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent. nih.gov

An MD simulation of this compound would reveal its dynamic behavior. The piperazine ring typically adopts a chair conformation, and simulations could explore the energy barriers for ring inversion. nih.gov Furthermore, the simulation would show the rotational freedom around the amide bond connecting the piperazine and dinitrobenzoyl moieties. When simulated in a solvent like water, MD can illustrate how solvent molecules arrange themselves around the solute, highlighting which parts of the molecule are more likely to form hydrogen bonds or engage in other intermolecular interactions. This is crucial for understanding its solubility and behavior in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new, unsynthesized molecules.

While no specific QSAR studies featuring this compound were identified, this molecule could be included in a larger dataset of piperazine derivatives to build such a model.

The first step in QSAR modeling is to calculate molecular descriptors for each compound in the dataset. Descriptors are numerical values that represent different aspects of a molecule's structure, such as its physicochemical, topological, or electronic properties.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

This table lists common descriptor types that would be calculated for a molecule like this compound in a QSAR study.

Descriptor TypeExample DescriptorDescription
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water; indicates hydrophobicity.
Topological Wiener IndexA distance-based index that reflects molecular branching.
Electronic Dipole MomentA measure of the overall polarity of the molecule.
Geometrical Molecular Surface AreaThe total surface area of the molecule.

Once calculated, a crucial step is to select the most relevant descriptors that correlate with the biological activity being studied, using statistical methods to avoid overfitting the model.

With a set of relevant descriptors, a mathematical model is developed to predict the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). nih.gov

If this compound were part of a study on, for example, anticancer agents, a QSAR model could be built using the measured anticancer activity (e.g., IC₅₀ values) of a series of related compounds. The resulting model could then be used to predict the activity of new derivatives, guiding the synthesis of more potent compounds. The model's predictive power is validated using a test set of compounds that were not used during the model's development.

Molecular Docking and Ligand-Target Interaction Prediction

No published research is currently available that details molecular docking studies or predicts ligand-target interactions for this compound.

Binding Site Analysis and Ligand Efficiency Calculations

There are no specific studies detailing the binding site analysis or reporting ligand efficiency calculations for this compound.

Investigation of Biological Activities and Molecular Mechanisms of 1 3,5 Dinitrobenzoyl 4 Methylpiperazine in Research Models

In Vitro Studies on Specific Cellular Pathways and Biochemical Targets

In vitro research is crucial for elucidating the direct interactions of a compound with biological molecules and cells. For 1-(3,5-dinitrobenzoyl)-4-methylpiperazine, direct experimental data is sparse across several key areas of investigation.

Enzyme Inhibition and Activation Studies (e.g., Monoamine Oxidase, DNA gyrase, Cholinesterase, IMPDH)

No specific studies detailing the inhibitory or activation effects of this compound on enzymes such as Monoamine Oxidase (MAO), DNA gyrase, Cholinesterase, or Inosine-5'-monophosphate dehydrogenase (IMPDH) were identified.

However, research into compounds with similar structural motifs provides a basis for potential activity. For instance, various N-methyl-piperazine chalcones have been identified as inhibitors of both MAO-B and acetylcholinesterase (AChE). nih.gov One study reported a 3-trifluoromethyl-4-fluorinated derivative that showed the highest selective inhibition against MAO-B with an IC₅₀ of 0.71 μM. nih.gov This suggests that the N-methylpiperazine moiety can be a key pharmacophore for interacting with these enzymes. Similarly, piperazine-containing compounds are found in a wide range of therapeutically active agents known to exhibit antibacterial and antidepressant effects, which can be linked to enzyme inhibition. nih.gov

Inosine monophosphate dehydrogenase (IMPDH) is a target for immunosuppressive agents, and while many inhibitors have been developed, there is no current literature linking this compound to this enzyme. nih.govresearchgate.net

Receptor Binding and Modulation Assays (e.g., Nicotinic, 5-HT, Dopamine (B1211576) Receptors)

Direct receptor binding assays for this compound are not presently available in published literature. The potential for this compound to interact with key neurotransmitter receptors is inferred from studies on related arylpiperazine derivatives.

The arylpiperazine scaffold is a well-established component in ligands for serotonergic (5-HT) and dopaminergic (Dopamine) receptors. nih.gov For example, N-(2-Methoxyphenyl)piperazine, a related chemical building block, has been utilized in the synthesis of ligands for the 5-HT₁ₐ, D₂, and D₃ receptors. nih.gov Other derivatives have been found to inhibit the re-uptake of monoamine neurotransmitters like dopamine and serotonin (B10506). nih.gov The clinical properties of many atypical antipsychotic drugs are based on their interaction with D₂ dopamine receptors and various serotonin receptors. researchgate.net This body of research suggests that compounds containing the piperazine (B1678402) ring, such as this compound, could potentially exhibit affinity for these receptor families, although this remains to be experimentally verified.

Cell-Based Assays for Cellular Signaling Modulation (e.g., Apoptosis, Cell Cycle Regulation)

There is no direct evidence from cell-based assays to confirm that this compound modulates cellular signaling pathways such as apoptosis or cell cycle regulation.

Studies on other, more complex piperazine derivatives have shown significant effects on cell fate. For instance, a specific dispiropiperazine derivative, SPOPP-3 (1), was found to have anti-proliferative activity against a panel of 18 human cancer cell lines, with IC₅₀ values ranging from 0.63 to 13 µM. nih.gov This compound was shown to arrest the cell cycle at the G2/M phase and induce apoptosis and necrosis in SW480 human cancer cells. nih.govresearchgate.net It is important to note that while these findings are significant for the class of piperazine-containing molecules, they cannot be directly extrapolated to this compound due to substantial structural differences.

The following table summarizes the anti-proliferative activity of the structurally distinct compound SPOPP-3 (1) in various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM) of SPOPP-3 (1)
CEM Human leukemia0.63 ± 0.17
U251 Human glioblastoma2.95 ± 0.09
U87 Human glioblastoma6.30 ± 1.72
HepG2 Human hepatoma13.0 ± 1.96

This data pertains to the dispiropiperazine derivative SPOPP-3 (1) and not this compound. nih.gov

Subcellular Localization and Intracellular Target Engagement Studies

Research on the subcellular localization and specific intracellular targets of this compound has not been reported. Determining where a compound accumulates within a cell is key to understanding its mechanism of action, but such studies for this specific molecule are yet to be conducted.

Mechanistic Exploration of Compound Action in Cellular Models

Exploring the downstream effects of a compound on cellular machinery provides deeper insight into its biological impact.

Effects on Gene Expression and Protein Synthesis

No studies were identified that investigated the effects of this compound on gene expression or protein synthesis. A different compound with some structural similarities, 2-(4-Methyl-2,6-dinitroanilino)-N-methylpropionamide, has been shown to be an inhibitor of the initiation of protein synthesis, which selectively alters rRNA synthesis. nih.gov However, due to the distinct chemical structures, it is not possible to infer similar activity for this compound.

Investigations of Specific Biological Pathways (e.g., Anti-inflammatory pathways, Neurotransmission modulation)

No studies were identified that have explored the effects of this compound on any biological pathways, including anti-inflammatory or neurotransmission systems.

In Vivo Preclinical Research Models for Mechanistic Pharmacology (focus on target engagement and pathway modulation, not efficacy for disease treatment)

There is no published in vivo research on this compound to report on.

Pharmacodynamic Marker Identification and Validation in Animal Models

The identification and validation of pharmacodynamic markers for this compound in animal models have not been described in the scientific literature.

Target Engagement and Pathway Modulation in Tissue Samples (e.g., Immunohistochemistry, Western Blotting)

No studies utilizing techniques such as immunohistochemistry or Western blotting to assess target engagement or pathway modulation by this compound in tissue samples have been reported.

While research exists on other piperazine derivatives, the strict focus of this article on this compound prevents the inclusion of that information.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Strategies for 1 3,5 Dinitrobenzoyl 4 Methylpiperazine Derivatives

Systematic Modification of the Dinitrobenzoyl Moiety and its Impact on Biological Activity

The 3,5-dinitrobenzoyl moiety is a crucial pharmacophore in this class of compounds. The strong electron-withdrawing nature of the two nitro groups significantly influences the electronic properties of the entire molecule, which can be critical for its interaction with biological targets. nih.govnih.gov

Systematic modifications of this aromatic ring can provide valuable insights into the SAR. Key areas of modification include:

Position and Number of Nitro Groups: Altering the number of nitro groups (from dinitro to mononitro or trinitro) and their positions on the phenyl ring can dramatically affect activity. For instance, in related dinitrophenyl derivatives, the specific substitution pattern is often essential for potent biological effects. nih.gov Shifting a nitro group from the 3- and 5-positions to other positions, such as 2,4-dinitro, could lead to changes in the molecule's conformation and its ability to bind to a target. Research on dinitro-substituted benzene (B151609) derivatives has indicated their potential for superior in vitro anti-tuberculosis activity compared to monosubstituted analogues, likely due to their electron-deficient aromaticity. nih.gov

Replacement of Nitro Groups: Substituting one or both nitro groups with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would help to probe the electronic requirements for activity. If the activity is primarily driven by the electron-deficient nature of the ring, replacement with other strong electron-withdrawing groups might retain or even enhance potency. Conversely, the introduction of electron-donating groups would likely diminish activity.

The crystal structure of a related compound, 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915), reveals that the two nitro groups are rotated out of the plane of the benzene ring. nih.govresearchgate.net This specific conformation could be a key factor in its biological activity, and any modification to the dinitrobenzoyl moiety would need to be considered in the context of its effect on the molecule's three-dimensional structure.

Table 1: Hypothetical SAR of Dinitrobenzoyl Moiety Modifications

Modification Expected Impact on Activity Rationale
Mononitro substitution Likely decrease Reduced electron-withdrawing character. nih.gov
2,4-Dinitro substitution Potential change in activity/selectivity Altered electronic distribution and molecular shape.
Replacement of nitro with cyano May retain activity Maintains strong electron-withdrawing properties.
Replacement of nitro with amino Likely decrease Introduction of electron-donating group.

Exploration of Substituents on the Piperazine (B1678402) Ring and their Pharmacological Implications

The piperazine ring serves as a versatile scaffold that can be modified at the N4-position, which in the parent compound is occupied by a methyl group. nih.govnih.gov Altering this substituent can significantly impact the compound's pharmacological properties, including its affinity for specific targets, selectivity, and pharmacokinetic profile.

Key strategies for modifying the piperazine ring include:

Varying the N4-Alkyl Group: The size and lipophilicity of the alkyl group at the N4-position can be varied to probe the steric and hydrophobic requirements of the binding site. Replacing the methyl group with larger alkyl chains (ethyl, propyl, butyl) or branched alkyl groups (isopropyl) can influence binding affinity and selectivity.

Introducing Aromatic and Heterocyclic Substituents: The incorporation of aryl or heteroaryl rings at the N4-position can introduce potential for additional binding interactions, such as π-π stacking or hydrogen bonding. nih.govresearchgate.net For example, replacing the methyl group with a phenyl, pyridyl, or other aromatic systems can lead to derivatives with altered target profiles. In a related compound, an N-(2-methoxyphenyl)piperazine moiety was utilized. nih.gov

Incorporation of Functional Groups: Introducing functional groups such as hydroxyl, amino, or carboxyl groups on the N4-substituent can improve water solubility and provide handles for further chemical modification or conjugation. These groups can also introduce new hydrogen bonding capabilities.

The basicity of the N4-nitrogen is another critical factor that can be modulated by the nature of its substituent. This can influence the compound's ionization state at physiological pH, which in turn affects its absorption, distribution, and target interaction.

Table 2: Potential Pharmacological Implications of Piperazine Ring Substitutions

N4-Substituent Potential Pharmacological Implication
Small alkyl (e.g., methyl, ethyl) May confer good cell permeability.
Phenyl or substituted phenyl Potential for enhanced binding through aromatic interactions. nih.gov
Heterocyclic ring (e.g., pyridine) Can improve solubility and introduce hydrogen bonding sites.

Bioisosteric Replacements and Scaffold Hopping Approaches in Analog Design

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to design novel analogs with improved properties while retaining the key pharmacophoric features of the parent molecule. bhsai.orgnih.gov

For 1-(3,5-dinitrobenzoyl)-4-methylpiperazine derivatives, these approaches could involve:

Bioisosteres of the Dinitrobenzoyl Moiety: The dinitrobenzoyl group could be replaced with other aromatic or heteroaromatic systems that mimic its electronic and steric properties. For example, a dinitropyridinyl or a dinitropyrimidinyl group could be explored as potential bioisosteres.

Bioisosteres of the Piperazine Ring: The piperazine ring is a common target for bioisosteric replacement. researchgate.netenamine.netenamine.net Various cyclic diamines, such as homopiperazine (B121016) or diazabicyclic systems, can be used to alter the conformational constraints and basicity of the molecule. nih.gov Non-basic bioisosteres could also be considered to modulate pharmacokinetic properties.

Scaffold Hopping: This involves more significant changes to the core structure while preserving the spatial arrangement of key functional groups. dundee.ac.uknamiki-s.co.jp For instance, the entire 1-(3,5-dinitrobenzoyl)-piperazine scaffold could be replaced with a different chemical framework that presents the essential pharmacophoric elements in a similar three-dimensional orientation. The goal of scaffold hopping is often to discover new chemical series with improved intellectual property positions and potentially better drug-like properties. chemrxiv.org

Table 3: Examples of Bioisosteric Replacements and Scaffold Hopping

Original Moiety Bioisosteric Replacement / Scaffold Hop Rationale
3,5-Dinitrobenzoyl 3,5-Dinitropyridinoyl Maintain electron-deficient character with altered H-bonding potential.
Piperazine Homopiperazine Increase ring flexibility and alter pKa. researchgate.net
Piperazine Diazabicyclo[2.2.1]heptane Introduce conformational rigidity. nih.gov

Lead Optimization Strategies Guided by SAR Data

Key aspects of lead optimization would include:

Improving Potency and Selectivity: Based on the SAR, modifications that enhance binding affinity for the desired target would be prioritized. Simultaneously, modifications that decrease affinity for off-targets would be explored to improve selectivity and reduce the potential for side effects.

Enhancing Pharmacokinetic Properties: SAR data can also inform modifications aimed at improving absorption, distribution, metabolism, and excretion (ADME) properties. This could involve modulating lipophilicity, introducing metabolically stable groups, or altering the pKa to improve oral bioavailability.

Reducing Toxicity: In vitro and in vivo toxicity assays would be conducted on promising analogs. If toxicity issues arise, the SAR data can help to identify the structural features responsible, which can then be modified to mitigate these effects.

The ultimate goal of lead optimization is to identify a clinical candidate with a balanced profile of high potency, good selectivity, favorable pharmacokinetics, and an acceptable safety margin.

Development of Prodrugs and Targeted Delivery Systems (mechanistic aspects in research)

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. nih.gov This strategy can be employed to overcome various challenges, such as poor solubility, low permeability, or rapid metabolism. For this compound derivatives, a prodrug approach could involve modifying the molecule to include a cleavable promoiety. For example, if a derivative contains a hydroxyl or amino group, it could be esterified or amidated to create a prodrug that is hydrolyzed by esterases or amidases in the body to release the active compound.

Targeted delivery systems aim to increase the concentration of a drug at its site of action while minimizing exposure to healthy tissues. nih.govresearchgate.net This can be achieved by conjugating the drug to a targeting moiety, such as an antibody or a ligand for a specific receptor that is overexpressed on diseased cells. Alternatively, the drug can be encapsulated in a nanocarrier, such as a liposome (B1194612) or a polymer nanoparticle, which can be designed to accumulate in the target tissue through passive or active targeting mechanisms. nih.gov Research in this area would focus on the design and synthesis of drug-carrier conjugates or drug-loaded nanoparticles and evaluating their release kinetics and targeting efficiency in preclinical models.

Analytical Method Development for Research Applications of 1 3,5 Dinitrobenzoyl 4 Methylpiperazine

Development of High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Methods for Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the purity assessment and quantification of non-volatile and thermally labile compounds like 1-(3,5-dinitrobenzoyl)-4-methylpiperazine. The development of a stability-indicating RP-HPLC method is a primary objective in the analytical profiling of new compounds. nih.gov

Method Development Strategy:

The development of an HPLC or UHPLC method for this compound would typically involve the systematic optimization of several key parameters to achieve the desired separation and sensitivity. A reversed-phase approach is often the first choice for molecules of this polarity.

Column Selection: A C18 column is a common starting point due to its versatility and wide range of applications. nih.govnih.govresearchgate.net The choice between different C18 phases (e.g., end-capped, non-end-capped) would depend on the specific peak shape and retention characteristics observed.

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally employed to achieve good resolution of the main compound from any impurities. nih.govnih.gov The pH of the aqueous phase would be optimized to ensure the compound is in a single ionic form, which is crucial for symmetrical peak shapes.

Detection: The presence of the dinitrobenzoyl moiety suggests strong UV absorbance. A photodiode array (PDA) detector would be used to determine the optimal detection wavelength, likely in the range of 230-260 nm, and to assess peak purity. nih.gov

Validation: The developed method would be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Hypothetical HPLC/UHPLC Parameters:

ParameterHPLCUHPLC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 min5% to 95% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection PDA at 254 nmPDA at 254 nm
Injection Volume 10 µL2 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. mdpi.com Due to the relatively high molecular weight and polarity of this compound, direct analysis by GC-MS might be challenging. However, it could be applicable for the analysis of volatile synthetic precursors or potential degradation products.

The NIST WebBook provides mass spectrum data for the related compound, 3,5-dinitrobenzoyl chloride, indicating its amenability to GC-MS analysis. nist.gov This suggests that with an appropriate method, certain derivatives or related substances of this compound could be analyzed. A rapid and sensitive method for the determination of nitrobenzenes and nitrochlorobenzenes in water has been developed using dispersive liquid-liquid microextraction followed by GC-MS. researchgate.net

Potential Applications:

Analysis of Volatile Impurities: GC-MS can be used to identify and quantify volatile impurities from the synthesis of this compound.

Derivatization: While not ideal, derivatization to create a more volatile analog could be explored if other methods are not suitable. However, this adds complexity to the sample preparation.

A typical GC-MS method would involve a capillary column (e.g., DB-5ms), a temperature gradient, and electron ionization (EI) for fragmentation and mass analysis.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative separation mechanism to HPLC and can be particularly useful for charged molecules. wikipedia.org It provides high separation efficiency and requires only small sample volumes. The analysis of nitramine and nitroaromatic explosives has been successfully accomplished by micellar electrokinetic capillary chromatography (MECC), a mode of CE. nih.gov This suggests that CE could be a viable technique for the analysis of this compound.

Method Development Considerations:

Mode of CE: Capillary Zone Electrophoresis (CZE) would be the primary mode to investigate, with the buffer pH being a critical parameter to control the charge of the analyte and the electroosmotic flow (EOF). wikipedia.org MECC could also be explored to enhance the separation of neutral impurities.

Buffer System: A phosphate or borate (B1201080) buffer would be a suitable starting point. The addition of organic modifiers like methanol (B129727) or acetonitrile can be used to modulate the separation.

Detection: UV detection is the most common method in CE, and the dinitrobenzoyl group should provide a strong signal. wikipedia.org

Hypothetical CE Parameters:

ParameterValue
Capillary Fused silica (B1680970), 50 µm i.d., 50 cm total length
Buffer 25 mM Sodium phosphate, pH 7.0
Voltage 20 kV
Temperature 25 °C
Detection UV at 254 nm
Injection Hydrodynamic (50 mbar for 5 s)

Spectrophotometric and Fluorometric Methods for Detection in Research Matrices

Spectrophotometric and fluorometric methods can offer simple and rapid means of quantification, particularly in well-defined research matrices where high selectivity is not required. The dinitroaromatic structure of this compound lends itself to direct UV-Vis spectrophotometry. A simple, rapid, and sensitive spectrophotometric method has been developed for the determination of benzoyl peroxide based on its reaction with 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) to produce a colored product. researchgate.net

For fluorometric detection, derivatization might be necessary as the native molecule is unlikely to be fluorescent. A common strategy involves reacting a non-fluorescent molecule with a fluorescent tagging agent. For instance, methods for the determination of N-nitrosamines involve derivatization to produce fluorescent products that can be detected by HPLC with a fluorescence detector. mdpi.com

Potential Spectrophotometric Method:

A simple UV-Vis spectrophotometric method could be developed by preparing a calibration curve of this compound in a suitable solvent (e.g., methanol or acetonitrile) and measuring the absorbance at its λmax.

Isotopic Labeling and Tracing Techniques for Metabolic Pathway Elucidation in Research Models

Understanding the metabolic fate of a new compound is a critical aspect of its research and development. nih.gov Isotopic labeling is a powerful technique used to trace the passage of a molecule through a biological system. wikipedia.orgmusechem.com This involves replacing one or more atoms in the molecule with their stable or radioactive isotopes. wikipedia.orgchemicalsknowledgehub.com

Strategies for Isotopic Labeling:

Stable Isotope Labeling: Incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the structure of this compound. wikipedia.org The labeled compound and its metabolites can then be detected and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org For example, deuterated internal standards are used in LC-MS methods for the detection of piperazine (B1678402) derivatives in biological materials to ensure high confidence in the results. mdpi.com

Radiolabeling: Introduction of a radioactive isotope like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) allows for highly sensitive detection of the compound and its metabolites using techniques like liquid scintillation counting or accelerator mass spectrometry. chemicalsknowledgehub.com

The choice of the isotope and its position in the molecule is crucial to avoid metabolic loss of the label. chemicalsknowledgehub.com By administering the labeled compound to a research model (e.g., cell culture or animal model), metabolites can be isolated, identified, and their formation pathways elucidated. nih.govresearchgate.net

Emerging Research Applications and Future Directions for 1 3,5 Dinitrobenzoyl 4 Methylpiperazine Research

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, often by selectively interacting with a specific protein or pathway. nih.govpageplace.de While direct studies employing 1-(3,5-dinitrobenzoyl)-4-methylpiperazine as a chemical probe are not extensively documented, its constituent parts suggest a strong potential for such applications.

The piperazine (B1678402) nucleus is a common feature in a vast array of biologically active compounds, targeting a wide range of receptors and enzymes. nbinno.com Piperazine derivatives have been developed as ligands for critical neurological targets, including 5-HT1A, dopamine (B1211576) D2, and dopamine D3 receptors, and are integral to compounds with antidepressant-like activity. nih.govresearchgate.net Furthermore, piperazine-linked molecules have been successfully utilized for cellular imaging, demonstrating good membrane permeability and distribution within the cytoplasm. nih.gov

The 3,5-dinitrobenzoyl moiety also offers functionalities relevant to chemical probe design. Dinitrophenyl groups can act as reducible units, a property that has been harnessed to create chemical probes that become fluorescent upon reduction, allowing for the monitoring of cellular redox states or specific enzyme activities. google.com Additionally, the electron-deficient nature of the aromatic ring can make it an electrophilic "handle" for covalent probes, which form a permanent bond with their target protein, enabling detailed study of protein function. escholarship.org

Given this background, this compound could potentially be explored as:

A scaffold for developing selective ligands for neurological or other biological targets.

A precursor to fluorescent probes, where the nitro groups are chemically modified or act as quenchers.

An activity-based probe, leveraging the reactivity of the dinitroaromatic system to covalently label specific enzyme classes.

The established success of natural products and other synthetic molecules as chemical probes underscores the value of using such compounds to explore biological phenomena and biochemical pathways. nih.gov

Potential as a Synthetic Intermediate for Advanced Organic Compounds

The utility of a molecule as a synthetic intermediate is a cornerstone of modern organic and medicinal chemistry. Piperazine derivatives are widely recognized as pivotal intermediates and versatile building blocks in the synthesis of complex drug molecules. nbinno.com Their precise structure and reactivity enable medicinal chemists to construct molecules with desired pharmacological profiles, and they are fundamental to the synthesis of treatments for conditions ranging from central nervous system disorders to infectious diseases. nbinno.com

A closely related compound, 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine, is explicitly described as a key intermediate in the development of new pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com This highlights the value of the 4-methylpiperazine core coupled with a dinitrophenyl system in drug discovery pipelines. The dinitrobenzoyl moiety is typically introduced using reagents like 3,5-dinitrobenzoyl chloride, allowing for the straightforward attachment of this functional group to various amine-containing scaffolds. nih.gov

Therefore, this compound serves as a valuable intermediate with two primary points for further chemical elaboration:

Modification of the Nitro Groups: The nitro groups on the benzoyl ring can be reduced to amines, which can then be subjected to a wide array of subsequent chemical reactions (e.g., acylation, alkylation, diazotization) to generate diverse libraries of new compounds.

Reactions involving the Piperazine Ring: While the piperazine nitrogens are functionalized, reactions targeting other parts of the molecule or cleavage of the amide bond could be envisioned in complex synthetic routes.

The compound's role as a readily available building block makes it an attractive starting point for synthesizing more complex and potentially bioactive molecules.

Exploration in Materials Science or Supramolecular Chemistry

The field of supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. A key interaction in this field is π-π stacking, which often occurs between electron-rich and electron-poor aromatic rings. The structure of this compound is highly conducive to such interactions.

The 3,5-dinitrobenzoyl group creates a significantly electron-deficient aromatic system. This property was demonstrated in the crystal structure analysis of a very similar compound, 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine (B11025915). nih.gov In this related molecule, the crystal packing is dominated by two independent π-π stacking interactions between the electron-poor nitrobenzene (B124822) ring and the more electron-rich methoxybenzene ring of an adjacent molecule. nih.govresearchgate.net These interactions lead to the formation of extended, sheet-like supramolecular networks. nih.govresearchgate.net

This precedent strongly suggests that this compound could be explored for its ability to self-assemble into ordered structures. Potential research directions in this area include:

Co-crystallization Studies: Combining the compound with electron-rich aromatic molecules to deliberately form co-crystals held together by charge-transfer and π-π stacking interactions.

Development of Organic Frameworks: Using the molecule as a building block for more complex supramolecular assemblies or metal-organic frameworks where the dinitrobenzoyl unit can interact with other components. researchgate.net

Investigation of Electronic Properties: Studying how the supramolecular assembly of the compound affects its bulk electronic or optical properties, which could be relevant for developing new functional materials.

The table below summarizes the key crystallographic interactions found in the closely related compound, 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, which inform the potential for supramolecular assembly.

Interaction TypeParticipating MoietiesInter-centroid Distance (Å)Resulting StructureReference
π-π Stacking Interaction 1Dinitrobenzene ring and Methoxybenzene ring3.8444π-stacked sheets nih.govresearchgate.net
π-π Stacking Interaction 2Dinitrobenzene ring and Methoxybenzene ring3.9197π-stacked sheets nih.govresearchgate.net

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry is a strategy used in drug discovery to synthesize a large number of different but structurally related molecules (a "library") in a short period. These libraries are then tested for biological activity using high-throughput screening (HTS). researchgate.net The piperazine scaffold is considered a "privileged" structure in medicinal chemistry because it appears in numerous active pharmaceutical ingredients and can bind to a variety of biological targets. nbinno.comrsc.org

The structure of this compound is well-suited for inclusion in combinatorial libraries for several reasons:

Proven Scaffold: The piperazine core is a well-validated starting point for generating bioactive compounds. nbinno.com

Multiple Diversification Points: The molecule can be viewed as a core structure that can be systematically modified. For example, the methyl group on the piperazine could be replaced with a wide range of other alkyl or aryl substituents. Likewise, the 3,5-dinitrobenzoyl moiety could be replaced with other substituted benzoyl groups.

Synthetic Accessibility: The amide bond connecting the two halves of the molecule is typically formed through straightforward coupling reactions, making the synthesis of analogues amenable to automated or parallel synthesis techniques.

By creating a library of compounds based on this scaffold, researchers could rapidly screen for molecules with high affinity and selectivity for a specific biological target, such as a G-protein coupled receptor or an enzyme. Virtual screening and molecular docking studies are often used in conjunction with HTS to predict how well derivatives might bind to a target protein, such as human acetylcholinesterase. researchgate.net

Open Questions and Unexplored Research Avenues

Despite the potential applications derived from its chemical structure, this compound itself remains a relatively understudied compound. This leaves numerous open questions and avenues for future research that could yield significant scientific insights.

Key Unexplored Areas:

Comprehensive Biological Profiling: While the piperazine core is associated with a wide range of activities, the specific biological effects of this particular combination of a dinitrobenzoyl group and a methylpiperazine ring are unknown. A broad screening campaign against a panel of common drug targets (e.g., kinases, GPCRs, ion channels) could reveal novel and unexpected biological activities.

Structure-Activity Relationship (SAR) Studies: No systematic SAR studies have been published for this compound. A focused combinatorial library could be synthesized to explore how modifications to both the benzoyl and piperazine moieties affect biological activity. For instance, what is the effect of the number and position of the nitro groups, or the nature of the substituent on the 4-position of the piperazine ring?

Exploitation of Physicochemical Properties: The electron-deficient nature of the dinitrobenzoyl ring is a key feature. Can this be exploited for applications in materials science beyond simple π-π stacking, such as in the development of charge-transfer complexes or non-linear optical materials?

Metabolic Stability and Pharmacokinetic Profile: For any compound with potential therapeutic applications, understanding its metabolic fate and pharmacokinetic properties is crucial. Investigating the stability of the amide bond and the metabolism of the nitro groups would be a critical first step.

Development as a Molecular Tool: Could the nitro groups be selectively reduced or otherwise modified to attach fluorescent tags, biotin (B1667282) labels, or reactive groups? This would transform the compound from a simple chemical entity into a sophisticated chemical probe for studying biological systems. nih.gov

Addressing these questions would not only provide a deeper understanding of this compound but could also lead to the development of new therapeutics, research tools, or advanced materials.

Q & A

Q. What are the standard synthetic routes for 1-(3,5-dinitrobenzoyl)-4-methylpiperazine, and how do reaction conditions influence yield?

The synthesis typically involves coupling 3,5-dinitrobenzoyl chloride with 4-methylpiperazine under anhydrous conditions. Key steps include:

  • Acylation : Reacting 4-methylpiperazine with 3,5-dinitrobenzoyl chloride in dichloromethane or THF at 0–25°C, using a base like triethylamine to neutralize HCl .
  • Purification : Crude products are often purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. High-performance liquid chromatography (HPLC) is recommended for high-purity yields (>95%) .
  • Yield Optimization : Lower temperatures (0–5°C) reduce side reactions, while extended reaction times (12–24 hrs) improve conversion .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the piperazine ring substitution pattern and benzoyl group attachment. Key signals include aromatic protons (δ 8.5–9.0 ppm for nitro groups) and methyl groups on piperazine (δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for nitro groups (~1520 cm1^{-1} and ~1350 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : ESI-MS or LC-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 336) and fragmentation patterns .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust generation and irritant properties .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How does the electronic nature of the 3,5-dinitrobenzoyl group influence reactivity in downstream functionalization?

The strong electron-withdrawing nitro groups deactivate the benzoyl ring, limiting electrophilic substitution. However, they enhance stability in nucleophilic acyl substitution reactions (e.g., amide bond formation). Computational studies (DFT) show reduced electron density at the carbonyl carbon, favoring reactions with strong nucleophiles like Grignard reagents .

Q. What strategies resolve contradictions in biological activity data for piperazine derivatives with nitroaryl groups?

Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) may arise from:

  • Solubility Differences : Nitro groups reduce aqueous solubility, impacting in vitro assays. Use DMSO/cosolvent systems with <1% v/v to maintain compound integrity .
  • Metabolic Stability : Nitro-reductase enzymes in cell models may alter the compound, necessitating LC-MS/MS stability assays .
  • Epimerization : Chiral centers in derivatives (if present) require enantiomeric purity validation via chiral HPLC .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., dopamine D3), with nitro groups contributing to π-stacking interactions .
  • MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation, pH 7.4) .
  • ADMET Predictors : Estimate pharmacokinetic properties (e.g., logP ~2.1 suggests moderate blood-brain barrier penetration) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Side Reactions : Nitro groups may undergo unintended reduction under high-pressure hydrogenation. Use selective catalysts (e.g., Pt/C with controlled H2_2 flow) .
  • Temperature Control : Exothermic acylation requires jacketed reactors to maintain ≤25°C .
  • Process Analytics : In-line FTIR monitors reaction progress, reducing batch failures .

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Feasible Synthetic Routes

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1-(3,5-dinitrobenzoyl)-4-methylpiperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.